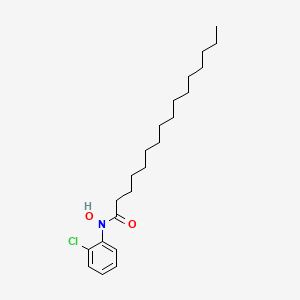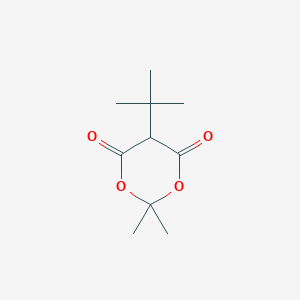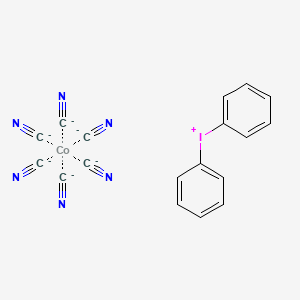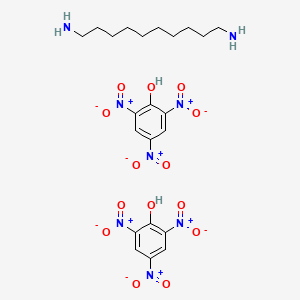
5-(2-Bromoethenyl)-2',5'-dideoxy-5'-iodouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with modifications that include a bromoethenyl group and an iodine atom. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of uridine, followed by iodination at the 5’ position. The bromoethenyl group is then introduced via a palladium-catalyzed coupling reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or thiols, typically under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a dehalogenated product.
科学研究应用
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to thymidine.
Medicine: Investigated for its potential use in antiviral therapies, particularly against herpes viruses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The compound targets viral thymidine kinase, which phosphorylates it to its active triphosphate form.
相似化合物的比较
Similar Compounds
Brivudine: Another nucleoside analog with antiviral properties.
Idoxuridine: Used in the treatment of herpes simplex virus infections.
Trifluridine: Employed in the treatment of viral eye infections.
Uniqueness
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine is unique due to its specific modifications, which confer distinct antiviral properties and make it a valuable tool in scientific research. Its ability to act as a chain terminator in viral DNA synthesis sets it apart from other nucleoside analogs.
属性
CAS 编号 |
80646-47-5 |
|---|---|
分子式 |
C11H12BrIN2O4 |
分子量 |
443.03 g/mol |
IUPAC 名称 |
5-(2-bromoethenyl)-1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12BrIN2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h1-2,5,7-9,16H,3-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChI 键 |
PPVHTYZLDYEMNP-DJLDLDEBSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CI)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CI)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)




![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)


-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)


